molecular formula C22H20N7O7S2- B11822293 Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B11822293
M. Wt: 558.6 g/mol
InChI Key: DZHUBJGGEYWJFO-UHFFFAOYSA-M
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Description

Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes multiple functional groups, such as amino, hydroxy, and sulfonate groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually isolated through filtration, washing, and drying steps to obtain the pure azo dye .

Chemical Reactions Analysis

Types of Reactions

Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications. The hydroxy and amino groups contribute to its binding affinity with different substrates, influencing its reactivity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its solubility in water, vibrant color, and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C22H20N7O7S2-

Molecular Weight

558.6 g/mol

IUPAC Name

azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H18N6O7S2.H3N/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);1H3/p-1

InChI Key

DZHUBJGGEYWJFO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[NH4+]

Origin of Product

United States

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